molecular formula C22H42O2 B12740065 Phytyl acetate, (Z)- CAS No. 5016-85-3

Phytyl acetate, (Z)-

Cat. No.: B12740065
CAS No.: 5016-85-3
M. Wt: 338.6 g/mol
InChI Key: JIGCTXHIECXYRJ-ONSHYLSASA-N
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Description

Definitional Framework and Stereoisomeric Considerations

(Z)-Phytyl acetate (B1210297), systematically named (Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl acetate, is characterized by the molecular formula C22H42O2. nist.govncats.io The structure consists of a 20-carbon branched-chain unsaturated alcohol, phytol (B49457), esterified with an acetyl group. ontosight.ai The "(Z)" isomer, also referred to as cis-phytyl acetate, is a stereoisomer of the more common (E)-phytyl acetate (trans-phytyl acetate). nist.gov The stereochemistry of the phytyl chain, with its chiral centers, gives rise to multiple possible stereoisomers. cambridge.org For instance, research on tocopheryl acetate, a related compound, has involved the synthesis and characterization of various stereoisomers, including those with a (Z)-phytyl moiety. google.comgoogle.com

Table 1: Chemical Identifiers for (Z)-Phytyl Acetate

Identifier Value
Molecular Formula C22H42O2
Molecular Weight 338.57 g/mol
IUPAC Name [(Z)-3,7,11,15-tetramethylhexadec-2-enyl] acetate
CAS Number 60537-50-0 (for the (Z)-isomer)

| Synonyms | cis-phytyl acetate, (Z)-3,7,11,15-Tetramethyl-2-hexadecen-1-yl acetate |

This table is based on data from multiple sources. nist.govncats.ionih.gov

Historical Contexts in Chemical and Biochemical Research

Historically, research involving phytyl acetate has often been linked to the synthesis and study of vitamin E (tocopherol). google.com Early studies explored the use of phytyl esters, including phytyl acetate, as precursors in the synthesis of tocopherols (B72186). google.com The acetylation of phytol to produce phytyl acetate is a well-established chemical transformation. ontosight.ai In biochemical contexts, phytyl acetate and its derivatives have been studied for their potential biological activities. For example, some research has investigated the antimicrobial properties of phytol derivatives. thieme-connect.com

Significance within Natural Product Chemistry and Diterpene Research

(Z)-Phytyl acetate is a naturally occurring compound found in various plant species. It has been identified in the leaves of the seagrass Posidonia oceanica and in several species of the genus Artemisia. bibliotekanauki.plmaxapress.com The study of such natural products is crucial for understanding plant biochemistry and for the discovery of new bioactive compounds. As a diterpene, (Z)-phytyl acetate belongs to a large and diverse class of natural products with a wide range of biological activities. foodb.ca Research into acyclic diterpenoids like (Z)-phytyl acetate contributes to the broader understanding of terpenoid biosynthesis and function in plants. researchgate.net

Current Research Landscapes and Future Directions Overview

Current research continues to explore the natural occurrence and biological activities of (Z)-phytyl acetate and related compounds. Recent studies have focused on its identification in various plant extracts and its potential role in plant defense mechanisms. maxapress.com The synthesis of phytyl esters, including phytyl acetate, using environmentally friendly enzymatic methods is an area of active investigation. nih.govmdpi.com Future research may further elucidate the biosynthetic pathways leading to (Z)-phytyl acetate in different organisms and explore its potential applications. The synthesis of novel phytyl derivatives for potential use in various industries is also a promising area of research. mdpi.commdpi.com

Table 2: Compound Names Mentioned in this Article

Compound Name
(Z)-Phytyl acetate
Phytol
Acetic acid
Tocopheryl acetate
cis-Phytyl acetate
(E)-Phytyl acetate
trans-Phytyl acetate
Tocopherol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5016-85-3

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate

InChI

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16-/t19-,20-/m1/s1

InChI Key

JIGCTXHIECXYRJ-ONSHYLSASA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C\COC(=O)C)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C

Origin of Product

United States

Biosynthetic Pathways and Precursor Metabolism of Z Phytyl Acetate

Phytyl Moiety Biogenesis

The construction of the phytyl tail relies on the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants and other photosynthetic organisms, two distinct pathways, the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway, are responsible for producing IPP and DMAPP. nih.govwikipedia.org

Operating primarily in the cytosol of plants, the mevalonate (MVA) pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov This key intermediate is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase, a rate-limiting step in the pathway. nih.govnih.gov Subsequent phosphorylation and decarboxylation steps convert MVA into the fundamental C5 isoprenoid unit, isopentenyl diphosphate (IPP). nih.govnih.gov An isomerase then facilitates the conversion of IPP to its electrophilic isomer, dimethylallyl diphosphate (DMAPP). nih.gov While the MVA pathway is a source of isoprenoid precursors, in higher plants, the MEP pathway located in the plastids is the primary source for the biosynthesis of phytol (B49457). wikipedia.org

Table 1: Key Steps of the Mevalonate (MVA) Pathway

StepSubstrate(s)EnzymeProduct
12 x Acetyl-CoAAcetyl-CoA acetyltransferaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoAHMG-CoA reductase (HMGR)Mevalonate (MVA)
4MevalonateMevalonate kinaseMevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinaseMevalonate-5-diphosphate
6Mevalonate-5-diphosphateDiphosphomevalonate decarboxylaseIsopentenyl diphosphate (IPP)
7Isopentenyl diphosphate (IPP)IPP isomeraseDimethylallyl diphosphate (DMAPP)

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of higher plants and is the principal source of IPP and DMAPP for the synthesis of phytol, carotenoids, and chlorophylls. nih.govwikipedia.org This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) in a key reductive isomerization step. nih.gov Through a series of subsequent enzymatic reactions, MEP is ultimately converted into a mixture of IPP and DMAPP. nih.govresearchgate.net Unlike the MVA pathway, the final step of the MEP pathway, catalyzed by the enzyme IspH, produces both IPP and DMAPP directly. nih.gov

Table 2: Key Steps of the Methylerythritol Phosphate (MEP) Pathway

StepSubstrate(s)EnzymeProduct
1Pyruvate + D-glyceraldehyde 3-phosphateDXP synthase (DXS)1-deoxy-D-xylulose 5-phosphate (DXP)
21-deoxy-D-xylulose 5-phosphate (DXP)DXP reductoisomerase (DXR)2-C-methyl-D-erythritol 4-phosphate (MEP)
32-C-methyl-D-erythritol 4-phosphate (MEP)CDP-ME synthase4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
44-(cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-ME kinase2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
52-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritolMEcPP synthase2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
62-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)HMBPP synthase (IspG)4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)
74-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)HMBPP reductase (IspH)Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP)

A significant source of free phytol in plants arises from the degradation of chlorophyll (B73375), the most abundant photosynthetic pigment. nih.govnih.gov During processes such as leaf senescence or under stress conditions that induce chlorosis, chlorophyll is broken down. nih.govnih.gov The ester bond linking the phytyl tail to the chlorophyllide head group is hydrolyzed by enzymes like chlorophyll dephytylase or pheophytin pheophorbide hydrolase, releasing free phytol. nih.govnih.gov

This released phytol is not simply catabolized but can be redirected into metabolism through a salvage pathway. nih.gov This salvage mechanism allows the plant to recycle the valuable C20 phytyl moiety for the synthesis of other essential compounds, including tocopherols (B72186) (Vitamin E) and, potentially, phytyl esters like phytyl acetate (B1210297). nih.govnih.gov The accumulation of phytol-derived metabolites, such as fatty acid phytyl esters, increases during chlorotic stress, highlighting the activity of this salvage pathway. nih.gov

Once phytol is liberated from chlorophyll, the salvage pathway activates it for re-entry into isoprenoid metabolism. This activation occurs through a two-step phosphorylation process. nih.govnih.gov First, the enzyme phytol kinase (VTE5) phosphorylates free phytol to produce phytyl-phosphate. nih.govoup.com Subsequently, a second kinase, phytyl-phosphate kinase (VTE6), adds another phosphate group to yield phytyl-diphosphate (phytyl-PP). nih.govnih.govoup.com Phytyl-diphosphate is a key precursor for the synthesis of tocopherols and phylloquinone. nih.govuni-bonn.de This phosphorylation represents an alternative route for generating phytyl-diphosphate, distinct from the de novo synthesis pathway that involves the reduction of geranylgeranyl-diphosphate. nih.govnih.gov

Table 3: Phytol Salvage and Activation

StepSubstrateEnzymeProductLocation
1Chlorophyll / PheophytinChlorophyll dephytylase / Pheophytin pheophorbide hydrolasePhytol + Chlorophyllide / PheophorbideChloroplast
2PhytolPhytol kinase (VTE5)Phytyl-phosphateChloroplast Envelope
3Phytyl-phosphatePhytyl-phosphate kinase (VTE6)Phytyl-diphosphateChloroplast Envelope

Acetyl Moiety Incorporation

The final step in the formation of phytyl acetate is the esterification of the phytol alcohol with an acetyl group. This reaction requires an activated form of acetate, typically acetyl-coenzyme A (acetyl-CoA).

Acetyl-CoA is a central metabolite in all living organisms, serving as a hub for numerous anabolic and catabolic processes. wikipedia.orgnih.gov It is derived from the breakdown of various macromolecules, including carbohydrates, fatty acids, and some amino acids. wikipedia.orgnih.gov

The primary sources of acetyl-CoA are:

Glycolysis: Glucose is broken down into pyruvate in the cytosol. Pyruvate is then transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. nih.gov

Fatty Acid β-Oxidation: Fatty acids are broken down in the mitochondria (and peroxisomes) to generate acetyl-CoA directly. wikipedia.orgnih.gov

Amino Acid Catabolism: The carbon skeletons of several amino acids can be catabolized to produce acetyl-CoA. wikipedia.org

Since acetyl-CoA cannot freely cross the mitochondrial membrane, it is transported to the cytosol and other cellular compartments in the form of citrate or acetylcarnitine. nih.gov In the cytosol, the enzyme ATP-citrate lyase cleaves citrate to release acetyl-CoA, making it available for biosynthetic pathways such as the one leading to phytyl acetate. nih.govnih.gov

Enzymatic Acetylation Mechanisms

The enzymatic formation of phytyl acetate involves the transfer of an acetyl group from a donor molecule to the hydroxyl group of phytol. This reaction is catalyzed by an acyltransferase. The general mechanism for phytyl ester synthesis is the reaction of an acyl-CoA with phytol, yielding a fatty acid phytyl ester and coenzyme A. qmul.ac.uk While specific studies focusing exclusively on the enzymatic production of phytyl acetate are not extensively detailed, the broad specificity of the identified phytyl ester synthases suggests they could utilize acetyl-CoA as the acyl donor, given its availability within the chloroplast.

Enzymatic Synthesis of Phytyl Esters

The synthesis of phytyl esters is catalyzed by a class of enzymes known as acyltransferases, which belong to the esterase/lipase (B570770)/thioesterase (ELT) family in plants. pnas.org

Acyltransferase Activity in Phytyl Ester Formation

In both plants and cyanobacteria, specific acyltransferases have been identified that are responsible for the formation of phytyl esters. qmul.ac.uk These enzymes catalyze the transfer of an acyl group from a donor molecule to phytol. qmul.ac.uk This activity is crucial for detoxifying free phytol released during chlorophyll degradation. nih.gov In the model plant Arabidopsis thaliana, two key enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, have been identified as responsible for FAPE synthesis in chloroplasts. nih.gov Similarly, in the cyanobacterium Synechocystis sp. PCC6803, the acyltransferase Slr2103 is essential for both phytyl ester and triacylglycerol synthesis. pnas.orgpnas.org These enzymes also exhibit diacylglycerol acyltransferase (DGAT) activity, highlighting their role in neutral lipid synthesis. nih.govcardiff.ac.uk

Substrate Specificity and Regulatory Elements of Biosynthetic Enzymes

The biosynthetic enzymes involved in phytyl ester formation exhibit distinct substrate preferences, which can vary between organismal domains.

Acyl Donors:

In Higher Plants (Arabidopsis thaliana): The enzymes PES1 and PES2 show broad substrate specificities and can utilize multiple types of acyl donors. nih.govnih.gov Their highest activity is observed with acyl-CoAs of various chain lengths. researchgate.net However, they can also use acyl carrier proteins (ACPs) and even complex lipids like galactolipids as acyl donors, although with lower efficiency. nih.govnih.gov

In Cyanobacteria (Synechocystis sp. PCC6803): The Slr2103 enzyme shows a strong preference for acyl-CoA thioesters as the acyl donor. pnas.orgpnas.org Its activity with other potential donors, such as acyl-ACPs, free fatty acids, or galactolipid-bound fatty acids, is very low. pnas.orgpnas.org

Acyl Acceptors: The primary acyl acceptor for phytyl ester synthesis is free phytol. qmul.ac.uk However, these enzymes can also use other alcohols and diacylglycerol, demonstrating their multifunctional nature. pnas.orgnih.gov For instance, PES1 and PES2 from Arabidopsis can catalyze xanthophyll acyl esterification, and Slr2103 from Synechocystis efficiently uses diacylglycerol to produce TAGs. pnas.orgnih.gov

Regulatory Elements: The expression of the genes encoding these enzymes is often upregulated by stress conditions. In Arabidopsis, the genes for PES1 and PES2 are highly expressed during senescence and nitrogen deprivation, conditions that promote chlorophyll breakdown. nih.gov Likewise, in Synechocystis, phytyl esters accumulate to higher levels under abiotic stress. pnas.org

Table 1: Key Enzymes in Phytyl Ester Biosynthesis

Enzyme Name(s) Organism Gene Locus Preferred Acyl Donor Other Acyl Donors Other Acyl Acceptors
PES1, PES2 Arabidopsis thaliana At1g54570, At3g26840 Acyl-CoAs Acyl-ACPs, Galactolipids Diacylglycerol, Xanthophylls
Slr2103 Synechocystis sp. PCC6803 slr2103 Acyl-CoAs None significant Diacylglycerol, Plastoquinol-9

Biosynthesis across Biological Domains

In Higher Plants (e.g., Posidonia oceanica)

In higher plants, the biosynthesis of phytyl esters is well-documented in the model organism Arabidopsis thaliana. The process is localized in the chloroplasts, where two enzymes, PES1 and PES2, play a central role. nih.gov These enzymes, belonging to the ELT family of acyltransferases, are responsible for esterifying free phytol with fatty acids. nih.gov This pathway is a key component of the plant's response to stress and senescence, serving to sequester the breakdown products of photosynthetic membranes. nih.gov

While this pathway is expected to be conserved among higher plants, specific research on the enzymatic synthesis of phytyl esters in the marine seagrass Posidonia oceanica is not detailed in the available literature. Studies on P. oceanica have identified numerous secondary metabolites, including fatty acids and phenolic compounds, and have investigated its photosynthetic responses to environmental stress, but have not elucidated the specific acyltransferases involved in phytyl ester formation. researchgate.netmdpi.com

In Algae and Cyanobacteria (e.g., Synechocystis sp. PCC6803)

The cyanobacterium Synechocystis sp. PCC6803 accumulates both FAPEs and TAGs, particularly under abiotic stress conditions. pnas.orgpnas.org The key enzyme in this process is the acyltransferase encoded by the gene slr2103. pnas.org A mutant lacking this gene was unable to produce these two types of lipids. pnas.org The Slr2103 protein is a multifunctional acyltransferase capable of using both phytol and diacylglycerol as acyl acceptors. nih.govresearchgate.net Unlike the plant enzymes, Slr2103 demonstrates a strict specificity for acyl-CoAs as the acyl donor. qmul.ac.ukpnas.org The discovery that the slr2103 gene is related to the PES1/PES2 enzymes of plants suggests that this lipid-salvaging pathway may have originated from the cyanobacterial ancestor of chloroplasts. pnas.org

Table 2: Substrate Specificity of Phytyl Ester Synthases

Enzyme Organism Substrate Type Preferred Substrate(s) Poor/Inactive Substrate(s)
PES1 / PES2 Arabidopsis thaliana Acyl Donor Medium- to long-chain acyl-CoAs Free fatty acids
Slr2103 Synechocystis sp. PCC6803 Acyl Donor Acyl-CoAs (e.g., 16:0-CoA) Acyl-ACPs, Free fatty acids, MGDG-bound fatty acids

in Microorganisms (e.g., Bacteria)

The biosynthesis of (Z)-phytyl acetate in microorganisms, while not extensively elucidated for the final esterification step, can be understood by examining the well-established pathways for the synthesis of its two essential precursors: the phytyl group and the acetyl group. The natural occurrence of phytyl acetate has been confirmed in bacteria, such as the marine actinomycete Streptomyces sparsus, indicating that the enzymatic machinery for its synthesis exists in the microbial world.

Precursor Metabolism: The Biosynthesis of Phytol

The phytyl group of (Z)-phytyl acetate is a C20 isoprenoid alcohol. In most bacteria, the biosynthesis of isoprenoids proceeds via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an alternative to the mevalonate (MVA) pathway found in eukaryotes and archaea.

The MEP pathway commences with the condensation of pyruvate and glyceraldehyde 3-phosphate. Through a series of enzymatic reactions, this pathway yields the fundamental five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

These C5 units are then sequentially assembled by prenyltransferases. The addition of three molecules of IPP to one molecule of DMAPP results in the formation of the C20 intermediate, geranylgeranyl diphosphate (GGPP). The final step in phytol biosynthesis involves the reduction of GGPP. This reduction can occur at the level of GGPP itself or after its attachment to a carrier molecule, such as in the biosynthesis of bacteriochlorophylls. The enzyme geranylgeranyl reductase (GGR) is responsible for catalyzing the saturation of the double bonds in the geranylgeranyl group to form the phytyl group.

Intermediate Description Key Enzyme(s)
Pyruvate and Glyceraldehyde 3-phosphateStarting materials for the MEP pathway1-deoxy-D-xylulose-5-phosphate synthase (DXS)
Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)C5 universal isoprenoid precursorsMEP pathway enzymes
Geranylgeranyl diphosphate (GGPP)C20 precursor to phytolGGPP synthase
Phytyl diphosphate/PhytolC20 alcohol precursor of phytyl acetateGeranylgeranyl reductase (GGR)

Precursor Metabolism: The Biosynthesis of Acetyl-CoA

Acetyl-coenzyme A (acetyl-CoA) is a central metabolite in bacteria, serving as a hub for various anabolic and catabolic processes. It is the donor of the acetyl group in the formation of (Z)-phytyl acetate. Bacteria can generate acetyl-CoA through several pathways, depending on the available carbon source and the metabolic capabilities of the organism.

One of the primary routes for acetyl-CoA synthesis is the oxidative decarboxylation of pyruvate, a key intermediate in glycolysis. This reaction is catalyzed by the pyruvate dehydrogenase complex.

In some bacteria, particularly acetogens, the Wood-Ljungdahl pathway (also known as the reductive acetyl-CoA pathway) is a key carbon fixation route that can produce acetyl-CoA from carbon dioxide and hydrogen. Additionally, acetate can be converted to acetyl-CoA by the enzyme acetyl-CoA synthetase.

Pathway Description Key Enzyme(s)
Pyruvate oxidationOxidative decarboxylation of pyruvate from glycolysisPyruvate dehydrogenase complex
Wood-Ljungdahl pathwayCarbon fixation pathway in acetogensCarbon monoxide dehydrogenase/acetyl-CoA synthase
Acetate activationConversion of acetate to acetyl-CoAAcetyl-CoA synthetase

The Final Step: Esterification of Phytol

The final reaction in the biosynthesis of (Z)-phytyl acetate is the esterification of the free hydroxyl group of phytol with an acetyl group from acetyl-CoA. This reaction is catalyzed by an acetyltransferase enzyme.

While the specific acetyltransferase responsible for the synthesis of phytyl acetate in bacteria has not yet been definitively identified and characterized, it is hypothesized to be a member of the large and diverse family of acyltransferases. These enzymes are known to catalyze the transfer of acyl groups from donors like acetyl-CoA to a wide range of acceptor molecules, including alcohols. The presence of phytyl acetate in Streptomyces sparsus strongly suggests the existence of a specific alcohol acetyltransferase that can utilize phytol as a substrate. Further research is needed to isolate and characterize this enzyme to fully elucidate the biosynthetic pathway of (Z)-phytyl acetate in microorganisms.

Biological Roles and Physiological Functions of Z Phytyl Acetate

Role as a Terpenoid Derivative in Cellular Processes

(Z)-Phytyl acetate (B1210297) belongs to the vast and diverse class of organic compounds known as terpenoids, or isoprenoids, which are synthesized from isoprene (B109036) units. mdpi.comnih.gov Terpenoids are recognized for their significant and varied functions in plant biology, ranging from acting as components of cell membranes to serving as signaling molecules and defense compounds. nih.govpreprints.org

As a derivative of phytol (B49457), (Z)-phytyl acetate is part of the acyclic diterpenoid subclass. hmdb.ca Phytol itself is a crucial structural component of chlorophyll (B73375), the primary photosynthetic pigment. caister.com During cellular processes such as senescence or stress, chlorophyll degradation releases free phytol. nih.govoup.com This free phytol can be toxic to the cell membrane due to its detergent-like properties. researchgate.net The esterification of phytol to form phytyl esters, including (Z)-phytyl acetate, serves as a detoxification mechanism, sequestering the potentially harmful free phytol. researchgate.net This conversion into a less reactive form highlights a critical protective role of phytyl ester synthesis in maintaining cellular integrity under conditions of stress.

Involvement in Membrane-Associated Biochemistry

The lipophilic nature of (Z)-phytyl acetate dictates its association with cellular membranes and lipid bodies, where it participates in several key biochemical processes.

Formation and Accumulation of Fatty Acid Phytyl Esters in Chloroplasts and Plastoglobules

Fatty acid phytyl esters (FAPEs), including (Z)-phytyl acetate, are primarily synthesized and stored within the chloroplasts of plant cells. nih.govoup.com Specifically, these neutral lipids accumulate in sub-organellar structures called plastoglobules. pnas.orgnih.govfrontiersin.org Plastoglobules are lipid droplets found in the stroma of chloroplasts, surrounded by a lipid monolayer, and are connected to the thylakoid membranes. annualreviews.org

The formation of FAPEs increases significantly during periods of stress, such as nitrogen deprivation, or during natural processes like senescence, which involve the breakdown of chlorophyll. nih.govoup.comnih.gov The synthesis is catalyzed by phytyl ester synthase (PES) enzymes, which can utilize various acyl donors to esterify the free phytol released from chlorophyll degradation. oup.com Research has shown that in Arabidopsis thaliana, two PES enzymes, PES1 and PES2, are highly expressed during senescence and nitrogen deprivation and are responsible for FAPE synthesis in chloroplasts. oup.com Studies have demonstrated that plastoglobules are the preferential storage site for phytyl esters. nih.govfrontiersin.org This accumulation in plastoglobules is a strategy to manage the byproducts of thylakoid membrane breakdown, preventing the accumulation of toxic free phytol and fatty acids. oup.comfrontiersin.org

Interactions with Biological Membranes (e.g., in Antioxidant Research Context)

The structure of phytyl acetate, with its long, hydrophobic phytyl tail, allows for its interaction with biological membranes. evitachem.com This interaction is a key aspect of its function, particularly in the context of antioxidant research. While phytol itself is a precursor to the potent antioxidant α-tocopherol (vitamin E), phytyl esters have also been investigated for their own potential biological activities. mdpi.comresearchgate.net

Research on synthetic phytyl phenolipids, which are structurally related to phytyl acetate, has shown that these compounds can effectively embed within phosphatidylcholine membrane monolayers. mdpi.com Their long phytyl chain allows them to align parallel to the phospholipid molecules. mdpi.com This positioning within the membrane is crucial for their function. Although direct antioxidant activity of (Z)-phytyl acetate itself is less documented than that of its precursor phytol or its relative α-tocopherol, its ability to integrate into lipid bilayers is a significant characteristic. evitachem.com This integration can influence membrane fluidity and stability. The synthesis of phytyl esters from phenolic acids has been shown to increase their antioxidant efficiency within liposomal systems compared to their parental compounds. mdpi.com This suggests that the phytyl moiety plays a critical role in mediating interactions with the lipid membrane, a prerequisite for effective protection against lipid peroxidation.

Intermediary Metabolism and Linkages to Other Secondary Metabolites

(Z)-Phytyl acetate is not just an end-product of phytol detoxification but is also linked to the biosynthetic pathways of crucial secondary metabolites, namely Vitamin E and Vitamin K1. The phytyl group is a common structural motif in these molecules.

Connections to Vitamin E Biosynthesis (Phytyl Side Chain of Tocopherols)

Vitamin E is a group of lipid-soluble antioxidants, with tocopherols (B72186) being the most prominent members in plants. mdpi.comskinident.world The structure of tocopherols consists of a chromanol ring and a phytyl side chain. mdpi.comresearchgate.net The biosynthesis of tocopherols occurs in plastids and involves the condensation of homogentisic acid (HGA) with phytyl diphosphate (B83284) (phytyl-PP). mdpi.comnih.gov

The free phytol released from chlorophyll degradation can be phosphorylated to produce phytyl-P and subsequently phytyl-PP, which then enters the tocopherol synthesis pathway. nih.govnih.govresearchgate.net This salvage pathway is crucial for providing the phytyl tail for tocopherol biosynthesis, especially during senescence. researchgate.net Therefore, the pool of free phytol, from which phytyl acetate is also synthesized, is a critical metabolic junction. The cell must balance the conversion of free phytol into either fatty acid phytyl esters for storage and detoxification or into phytyl-PP for the synthesis of tocopherols. nih.gov This balance is regulated by the relative activities of the respective enzymes, such as PES for phytyl ester formation and phytol kinases (like VTE5) for the phosphorylation pathway. nih.govnih.gov

Connections to Phylloquinone (Vitamin K1) Biosynthesis (Phytyl Side Chain)

Phylloquinone, also known as Vitamin K1, is another essential lipid-soluble molecule synthesized in plant chloroplasts. caister.com It functions as an electron carrier in Photosystem I of the photosynthetic electron transport chain. oup.com Structurally, phylloquinone consists of a naphthoquinone ring with a phytyl side chain. sdiarticle4.com

Similar to tocopherol synthesis, the biosynthesis of phylloquinone requires a phytyl group, which is attached to a 1,4-dihydroxy-2-naphthoic acid moiety. nih.gov The source of this phytyl group is also phytyl-PP. mdpi.comnih.gov Research has shown that the phytol phosphorylation pathway, which salvages phytol from chlorophyll breakdown, is essential for phylloquinone biosynthesis. researchgate.netnih.gov Mutants deficient in phytol kinases exhibit reduced levels of both tocopherols and phylloquinone. nih.govnih.gov This demonstrates that the metabolic fate of the phytyl group is a branch point, leading to the synthesis of phytyl esters, tocopherols, and phylloquinone. The regulation of these pathways ensures the appropriate distribution of the essential phytyl moiety for maintaining cellular function, from detoxification to the synthesis of vital vitamins.

Relationship to Other Diterpene-Derived Compounds

(Z)-Phytyl acetate is an acyclic diterpenoid, a class of organic compounds derived from four isoprene units. foodb.cahmdb.ca It is structurally a derivative of phytol, a diterpene alcohol that is a fundamental component of the chlorophyll molecule in all plants. ontosight.airesearchgate.net The formation of (Z)-phytyl acetate occurs via the acetylation of phytol, where the hydroxyl group of phytol is esterified. ontosight.aigoogle.com

The metabolism of phytol is a key branch point for the synthesis of several vital diterpene-derived compounds in the chloroplast. When chlorophyll degrades during processes like leaf senescence or stress, large quantities of phytol are released. nih.govnih.gov This free phytol can then enter various metabolic pathways:

Tocopherol (Vitamin E) Synthesis: Free phytol can be phosphorylated by the enzyme phytol kinase (VTE5) to produce phytyl-phosphate. nih.govnih.gov This is a crucial step in the biosynthetic pathway leading to tocopherols, which are essential lipid-soluble antioxidants. nih.govnih.gov

Phylloquinol (Vitamin K) Synthesis: The phytyl-diphosphate produced from phytol is also a precursor for the synthesis of phylloquinol, another vital lipid-soluble vitamin involved in photosynthetic electron transport. nih.gov

Fatty Acid Phytyl Ester (FAPE) Formation: Phytol can be esterified with fatty acids to form FAPEs. nih.govnih.gov These compounds are known to accumulate in the plastoglobules of chloroplasts, particularly during stress conditions. nih.govbiorxiv.org

(Z)-Phytyl acetate, being an ester of phytol, belongs to this family of compounds derived from the phytol pool. Its biosynthesis is directly linked to the availability of free phytol, placing it in a competitive relationship with the production of tocopherols, phylloquinol, and other fatty acid phytyl esters. nih.govresearchgate.net

Table 1: Key Diterpene-Derived Compounds Related to (Z)-Phytyl Acetate

Compound Precursor Key Function Reference
(Z)-Phytyl acetate Phytol Flavor/Fragrance, Potential defense ontosight.ai
Tocopherol (Vitamin E) Phytyl-diphosphate Antioxidant, Stress protection nih.govnih.gov
Phylloquinol (Vitamin K) Phytyl-diphosphate Photosynthetic electron transport nih.gov
Fatty Acid Phytyl Esters (FAPEs) Phytol Stress-induced accumulation in plastids nih.govbiorxiv.org

| Phytenal | Phytol | Phytol catabolism product, accumulates under stress | nih.govresearchgate.net |

Contributions to Organismal Stress Responses

(Z)-Phytyl acetate and its related compounds are significantly involved in how plants respond to both non-living (abiotic) and living (biotic) environmental challenges.

Response to Abiotic Stress Conditions (e.g., Chlorotic Stress)

Chlorotic stress, which involves the degradation of chlorophyll, is a common plant response to various abiotic pressures such as high salinity, darkness, and nutrient deficiency. nih.govresearchgate.net During these stress conditions, the breakdown of chlorophyll releases large amounts of phytol. nih.gov Research has shown that the metabolic fate of this phytol is closely tied to the stress response.

Studies on Arabidopsis have demonstrated that under conditions like salt stress and dark-induced senescence, the accumulation of phytenal, a phytol degradation product, increases significantly. nih.govresearchgate.net This accumulation is controlled by competing pathways that use phytol to synthesize other compounds, such as tocopherols and FAPEs. nih.gov For instance, research on maize subjected to heat stress revealed a more than 10-fold increase in the abundance of a specific fatty acid phytyl ester (12:0-phytol) in chloroplast plastoglobules. biorxiv.org This indicates a significant rerouting of phytol into FAPEs as a response to abiotic stress. The synthesis of phytyl esters, including (Z)-phytyl acetate, is thus part of the broader metabolic adjustments, like tocopherol synthesis, that plants undertake to protect chloroplast membranes from damage caused by stressors. nih.govnih.gov

Mediation of Biotic Interactions (e.g., Plant-Insect-Microbe Symbioses)

(Z)-Phytyl acetate plays a role in the complex chemical communication that mediates interactions between plants, insects, and microbes. These interactions can range from defense against herbivores to symbiotic relationships. elifesciences.orgnih.govoup.com

Plants release a wide array of volatile organic compounds (VOCs) to interact with their environment. frontiersin.orgnih.gov These chemical signals are crucial for repelling pests, attracting pollinators, and communicating with other plants. nih.govmdpi.com (Z)-Phytyl acetate has been identified as a component of plant volatile emissions, functioning as an olfactory cue for insects. researchgate.netmaxapress.com

For example, studies have shown that specific mixtures of VOCs from peach trees, which can include phytyl acetate, are attractive to certain insect species like the female oriental fruit moth (Grapholita molesta). researchgate.net Furthermore, (Z)-phytyl acetate was detected in high concentrations in several Artemisia species, plants known for their strong secondary metabolite profiles that confer resistance to pests and pathogens. maxapress.com The presence of (Z)-phytyl acetate in the volatile blend of these plants suggests its role as a chemical messenger in biotic interactions. maxapress.com This is analogous to other volatile acetates, like (Z)-3-hexenyl acetate, which are well-documented for their role in priming plant defenses and mediating inter-plant communication. mdpi.comnih.gov

Table 2: Research Findings on (Z)-Phytyl Acetate as a Plant Volatile

Finding Plant/Insect System Implication Reference
A mixture containing phytyl acetate, (Z)-3-hexenyl acetate, and benzaldehyde (B42025) attracts the oriental fruit moth. Prunus persica / Grapholita molesta Role as an insect attractant (olfactory cue). researchgate.net

Plants employ a sophisticated arsenal (B13267) of chemical defenses to deter herbivores. nih.govresearchgate.net These defenses can be constitutive (always present) or induced upon attack. nih.gov Volatile compounds like (Z)-phytyl acetate can modulate these defenses both directly and indirectly.

The release of specific VOCs upon herbivore damage can "prime" the plant, or neighboring plants, to respond more quickly and strongly to subsequent attacks. nih.govmdpi.com For example, exposure to (Z)-3-hexenyl acetate, a structurally similar compound, was found to prime hybrid poplar trees, leading to a stronger induction of defense genes upon feeding by gypsy moth larvae. mdpi.com This priming effect reduces herbivore performance and damage. mdpi.com

Research on Artemisia species that contain high levels of phytyl acetate demonstrated strong repellent and antifeedant effects against aphids, suggesting a role in direct defense. maxapress.com Plants integrate multiple chemical cues, including those from the oral secretions of insects, to fine-tune their defensive responses. nih.govscienceopen.com The emission of (Z)-phytyl acetate as part of a complex volatile blend following herbivory is a key component of this modulated defense strategy, influencing herbivore behavior and plant resistance. researchgate.netresearchgate.net

Ecological Distribution and Environmental Dynamics of Z Phytyl Acetate

Natural Occurrence and Ecological Context

The distribution of (Z)-phytyl acetate (B1210297) in nature is tied to organisms that synthesize or accumulate its precursor, phytol (B49457). This includes a wide array of photosynthetic life, from marine algae and seagrasses to terrestrial plants.

However, phytyl acetate has been identified in other marine flora. Research has confirmed its presence in the seagrass Thalassodendron ciliatum and the green alga Caulerpa racemosa. researchgate.netnih.govresearchgate.net Furthermore, esters of phytol with various fatty acids are known constituents of some marine dinoflagellates. geologyscience.ru The occurrence of these related compounds suggests that phytyl esters are part of the chemical diversity within marine ecosystems, likely originating from the abundant phytol released during chlorophyll (B73375) degradation. geologyscience.ru

Table 1: Documented Occurrence of Phytyl Acetate in Marine Organisms

OrganismPhylum/DivisionCommon NameFinding
Thalassodendron ciliatumTracheophytaSeagrassIdentified as a phytochemical constituent. researchgate.netresearchgate.net
Caulerpa racemosaChlorophytaGreen AlgaeReported as a natural product. nih.gov
Various DinoflagellatesMyzozoaDinoflagellatePhytyl esters of fatty acids detected. geologyscience.ru

In the terrestrial realm, (Z)-phytyl acetate is a known constituent of various plants. It is often found as a minor component of essential oils and plant waxes. Its presence has been reported in commercially and ecologically significant species such as the tea plant (Camellia sinensis). nih.gov The biosynthesis of phytyl acetate in plants is linked to the metabolism of chlorophyll, where phytol is cleaved from the chlorophyll molecule and can then be esterified.

Table 2: Examples of Terrestrial Flora Containing Phytyl Acetate

Species NameCommon NameFamilyContext of Identification
Camellia sinensisTea PlantTheaceaeIdentified as a natural product. nih.gov

Environmental Fate and Biogeochemical Cycling

Once released into the environment through the decay of organic matter, (Z)-phytyl acetate is subject to various biotic and abiotic processes that determine its persistence, transformation, and ultimate fate.

Specific studies detailing the degradation pathway of (Z)-phytyl acetate in sediments are limited. However, based on its chemical structure—a long-chain alkyl ester—its environmental degradation can be inferred from studies on similar compounds. nih.gov The primary step in the breakdown of esters in anoxic environments like marine sediments is anaerobic biodegradation. researchgate.net

This process is expected to begin with the microbial hydrolysis of the ester bond, yielding phytol and acetic acid. researchgate.net The rate and completeness of this degradation are influenced by the chemical structure of the ester. researchgate.net Following hydrolysis, the two resulting components enter separate degradation pathways:

Acetic Acid: Acetate is a key intermediate in the anoxic degradation of organic matter and is readily metabolized by sediment microbes through pathways like acetoclastic methanogenesis (conversion to methane (B114726) and carbon dioxide) or syntrophic oxidation. copernicus.org

Phytol: The free phytol is subject to microbial degradation, which is considered a major source of acyclic isoprenoid compounds in the marine environment. geologyscience.ru

The biotransformation of terpenoids, including diterpenes like phytol, by microorganisms is a well-documented phenomenon. nih.govresearchgate.netreseaprojournal.com Various bacteria and fungi are capable of transforming these compounds, often as a means of detoxification or as a source of carbon and energy. nih.gov

After the initial hydrolysis of (Z)-phytyl acetate, the phytol moiety can be metabolized by diverse microbes. Genera such as Rhodococcus and Pseudomonas are known to possess enzymatic pathways that can functionalize and break down monoterpenes and other hydrocarbons. nih.gov These transformations typically involve oxidation reactions that introduce hydroxyl groups or other functionalities, breaking the long alkyl chain into smaller, more easily metabolized units. nih.gov

The ecological implication of these microbial transformations is significant. They represent a crucial link in the carbon cycle, converting complex, insoluble organic molecules like (Z)-phytyl acetate into simpler compounds and ultimately mineralizing them to carbon dioxide. This process remobilizes carbon locked in decaying biomass, making it available to the broader ecosystem.

Role in Chemical Ecology

Chemical ecology is the study of chemicals involved in the interactions of living organisms. chimia.ch While a specific ecological role for (Z)-phytyl acetate has not been definitively established in the literature, the functions of its parent compound, phytol, and other related terpenoid esters provide a basis for postulation.

Phytol and its derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.comresearchgate.net This suggests that (Z)-phytyl acetate could potentially serve as a defensive compound, protecting the organism from pathogens or deterring herbivores. In the marine environment, many secondary metabolites produced by sessile organisms like sponges and seagrasses function as chemical defenses against predation, fouling, or microbial attack. mdpi.com

Furthermore, many volatile terpenoid esters function as semiochemicals—signaling molecules that mediate interactions between organisms. mdpi.comresearchgate.net These can include pheromones for attracting mates or kairomones that provide cues to other species. Given its structure, it is plausible that (Z)-phytyl acetate could act as an infochemical in certain ecological contexts, although specific research is needed to confirm such a role. The compound's potential antimicrobial properties also suggest it could play a part in shaping the microbial communities on the surface of the organisms that produce it. chemimpex.com

Interspecies Communication and Defensive Functions of Metabolites

Chemical signaling is a fundamental aspect of how organisms interact with their environment and with each other. Secondary metabolites, such as (Z)-phytyl acetate, can act as semiochemicals—information-bearing chemicals that mediate these interactions. These can be broadly categorized as pheromones (intraspecies communication) or allelochemicals (interspecies communication), which include allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).

While specific research on (Z)-phytyl acetate's role as a semiochemical is limited, the broader class of phytol derivatives and other terpenoids are well-documented for their roles in interspecies communication and defense. For instance, many plants release a blend of volatile organic compounds, including terpenoids, when damaged by herbivores. These volatiles can act as a defense mechanism by repelling the herbivorous insects or by attracting their natural predators and parasitoids. This indirect defense strategy is a classic example of tritrophic interaction.

In the context of defensive functions, phytol and its derivatives have demonstrated a range of bioactivities, including antimicrobial and insecticidal properties. These compounds can deter feeding or be toxic to herbivores, thereby providing a direct defense mechanism for the plant. In marine ecosystems, organisms like the green algae Caulerpa racemosa are known to produce phytyl acetate, which may contribute to its defense against grazing. The specific defensive roles of the (Z)-isomer in these interactions are a promising area for future research.

Table 1: Examples of Phytol Derivatives and Related Terpenoids in Interspecies Interactions

Compound/ClassOrganism(s)Role in Interspecies Interaction
PhytolVarious PlantsPrecursor to defensive compounds; exhibits insecticidal properties.
(E)-β-FarneseneVarious PlantsActs as an alarm pheromone for aphids and attracts their predators.
LimoneneCitrus PlantsRepels various insect pests.
LinaloolVarious PlantsAttracts pollinators and can also have insect-repellent properties.

This table provides examples of related compounds to illustrate the functional context, as direct research on (Z)-phytyl acetate's specific roles is limited.

Impact of Environmental Perturbations on Metabolite Production (e.g., Heat Stress)

The production of secondary metabolites in organisms is not static; it is a dynamic process influenced by a variety of environmental factors. Abiotic stresses, such as extreme temperatures, high salinity, and intense light, can significantly alter the metabolic pathways of an organism, leading to changes in the quantity and composition of the chemical compounds it produces.

Heat stress, in particular, has been shown to have a profound impact on the biosynthesis of terpenoids in plants. researchgate.net In some cases, elevated temperatures can lead to an increased emission of volatile terpenoids. researchgate.net This response can be part of the plant's strategy to cope with heat stress, as some terpenoids are believed to have a role in protecting cellular structures from heat-induced damage. The increased volatilization at higher temperatures can also enhance the reach of these chemical signals in the environment, potentially affecting interspecies communication.

In marine environments, temperature fluctuations can also influence the production of secondary metabolites in algae. Studies have shown that changes in temperature can affect the growth and lipid content of microalgae. Since (Z)-phytyl acetate is derived from phytol, a component of chlorophyll, any stress that impacts photosynthesis and chlorophyll metabolism could potentially alter its production. For example, some studies on marine microalgae have shown that temperature stress can lead to changes in the composition of fatty acids and other lipids. While direct evidence for the effect of heat stress on (Z)-phytyl acetate production is scarce, the established link between temperature stress and the regulation of terpenoid and lipid metabolism in both terrestrial plants and marine algae suggests that its production is likely to be sensitive to such environmental perturbations.

Table 2: Documented Effects of Heat Stress on Terpenoid and Lipid Metabolism

Organism TypeObserved Effect of Heat StressPotential Implication for (Z)-Phytyl Acetate Production
Terrestrial PlantsIncreased emission of certain volatile terpenoids. researchgate.netProduction and release could be elevated under heat stress.
Marine MicroalgaeAlterations in lipid composition and content.Biosynthesis may be altered due to changes in precursor availability.

This table summarizes general findings on related metabolic pathways, as direct research on the impact of heat stress on (Z)-phytyl acetate production is not widely available.

Advanced Analytical Methodologies in Z Phytyl Acetate Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of (Z)-Phytyl acetate (B1210297), enabling its separation from other compounds in a sample matrix. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like phytyl acetate. zenodo.org In this technique, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

For phytyl acetate, GC-MS analysis allows for both qualitative identification through comparison of the obtained mass spectrum with spectral libraries (like those from the National Institute of Standards and Technology - NIST) and quantitative determination. bibliotekanauki.plfrontiersin.org The fragmentation pattern is key to its identification. For instance, in the analysis of plant extracts, phytyl acetate has been identified alongside its parent alcohol, phytol (B49457). bibliotekanauki.plresearchgate.net Quantitative analysis can be performed by creating a calibration curve with known concentrations of a phytyl acetate standard and comparing the peak area of the analyte in the sample to this curve. The use of an internal standard can improve the accuracy of quantification.

Table 1: GC-MS Data for Phytyl Acetate

Parameter Value Source
Molecular Formula C22H42O2 nih.gov
Molecular Weight 338.6 g/mol nih.gov
Kovats Retention Index (Semi-standard non-polar) 2218 - 2232.3 nih.gov
Kovats Retention Index (Standard polar) 2438 - 2439 nih.gov

This interactive table provides key GC-MS parameters for phytyl acetate, facilitating its identification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) in Related Diterpene Studies

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally sensitive compounds, making it highly suitable for the analysis of many diterpenes and their derivatives. researchgate.net While direct HPLC methods for (Z)-phytyl acetate are less commonly detailed than GC-MS, the technique is extensively applied to the analysis of structurally similar compounds, such as other diterpene esters and chlorophylls, which contain the phytyl tail. researchgate.netcore.ac.uk

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently employed for diterpenoid separation. researchgate.net Detection is often achieved using a diode-array detector (DAD) or a mass spectrometer. sci-hub.se The development of an efficient HPLC method involves optimizing the mobile phase composition, flow rate, and column type to achieve the desired separation. embrapa.br For instance, a study on the separation of diterpenes utilized an octadecyl-bonded silica (B1680970) column with a mobile phase of methanol, water, and formic acid. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of (Z)-Phytyl acetate, providing detailed information about its atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are utilized to characterize phytyl acetate and its precursors. illinois.edu ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the molecule's conformation and the spatial relationship between atoms. oup.com This makes NMR particularly valuable for assigning the stereochemistry, for example, distinguishing between cis and trans isomers. researchgate.net In the context of the phytyl chain, NMR has been used to differentiate between natural trans-phytol and synthetic cis/trans mixtures. researchgate.net The assignment of signals in the NMR spectrum of phytyl acetate has been facilitated by comparison with the spectra of phytol and other related compounds. illinois.edu

Table 2: Representative ¹³C NMR Chemical Shifts for the Phytyl Moiety

Carbon Atom Chemical Shift (ppm)
C1 ~61.4
C2 ~123.1
C3 ~140.4
C3-CH₃ ~16.1

This interactive table showcases typical ¹³C NMR chemical shifts for key carbon atoms in the phytyl group, aiding in structural elucidation. Data is derived from studies on phytyl acetate and related compounds. illinois.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. rasayanjournal.co.in When coupled with chromatographic techniques like HPLC or GC, HRMS is a powerful tool for identifying unknown compounds and confirming the identity of known ones like (Z)-phytyl acetate. sci-hub.se

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can resolve small mass differences that are indistinguishable with standard mass spectrometers. core.ac.ukrasayanjournal.co.in This capability is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. Furthermore, HRMS can be used to perform fragmentation analysis (MS/MS), where a specific ion is isolated and fragmented to provide further structural information. core.ac.uk This detailed fragmentation data helps to piece together the structure of the molecule and has been used extensively in the study of complex natural products containing phytyl chains, such as chlorophyll (B73375) derivatives. core.ac.uknih.gov

Quantitative Analysis Approaches

The quantification of (Z)-Phytyl acetate in various samples is essential for understanding its concentration and potential significance. Both GC-MS and HPLC can be adapted for accurate quantitative analysis.

A common approach involves the use of an external standard calibration curve. This is constructed by analyzing a series of solutions with known concentrations of a pure (Z)-phytyl acetate standard. The instrument response (e.g., peak area) is plotted against the concentration, and the resulting linear regression is used to calculate the concentration of the analyte in an unknown sample. frontiersin.org

For enhanced accuracy and to correct for variations in sample preparation and instrument response, an internal standard can be employed. The internal standard is a compound with similar chemical properties to the analyte but which is not naturally present in the sample. A known amount of the internal standard is added to both the calibration standards and the samples. The ratio of the analyte's response to the internal standard's response is then used for quantification, which can compensate for potential losses during extraction or injection.

The limits of detection (LOD) and quantification (LOQ) are important parameters in any quantitative method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. frontiersin.org These are typically determined by analyzing samples with very low concentrations of the analyte and assessing the signal-to-noise ratio. frontiersin.org

Internal Standard Quantification Methodologies

The use of an internal standard (IS) is fundamental for achieving accurate and reproducible quantification in chromatographic analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). ceu.es An internal standard is a compound chemically similar to the analyte of interest but distinguishable by the analytical instrument. It is added in a known concentration to samples, calibrators, and controls to correct for the loss of analyte during sample processing and to compensate for variations in injection volume and instrument response. ceu.esucl.ac.uk

In the analysis of phytol derivatives, including phytyl esters, isotopically labeled standards are considered the gold standard, although their availability can be limited. For instance, deuterated analogues like (+/-)-alpha-Tocopherol Acetate-d3 are used for the quantification of tocopherol acetate, as they co-elute with the target analyte but are distinguished by their higher mass-to-charge (m/z) ratio in mass spectrometry, effectively correcting for matrix effects. vulcanchem.com

The selection of an appropriate internal standard is critical and depends on the specific analytical workflow, including extraction, derivatization, and the final detection method.

Table 1: Examples of Internal Standards Used in the Analysis of Phytyl Derivatives and Related Compounds This table is interactive. Click on the headers to sort.

Internal Standard Analyte(s) Matrix Rationale/Method Reference
iso-Phytol Phytyl Fatty Acid Esters (as trans-phytol) Vegetables Added before saponification and derivatization to correct for analytical variability in GC/MS. plos.org
Ribitol (Adonitol) Untargeted Metabolites Safflower Plant Tissue Added prior to extraction for untargeted GC-MS metabolomics to correct for overall method variability. nih.gov

Development of Robust Extraction and Derivatization Protocols

The analysis of (Z)-Phytyl acetate, a lipophilic ester, from its natural matrix, such as plant tissues, requires robust extraction and often derivatization to enhance its analytical properties for GC-based methods. scioninstruments.com

Extraction Protocols Extraction methods aim to efficiently isolate lipids, including phytyl esters, from the sample matrix. A common approach for plant tissues involves an initial extraction with a solvent system capable of solubilizing lipids.

Microwave-Assisted Extraction: Focused open-vessel microwave-assisted extraction has been successfully used for phytyl fatty acid esters from vegetables, employing an azeotropic mixture of cyclohexane (B81311) and ethyl acetate. This is often followed by a clean-up step, such as solid-phase extraction (SPE) using deactivated silica gel, to remove interfering compounds. plos.org

Liquid-Liquid Extraction: For metabolomics studies, a multi-step liquid-liquid extraction is common. A typical method involves homogenization in methanol, followed by the addition of chloroform (B151607) and water. This partitions the metabolites, with lipophilic compounds like phytyl acetate separating into the chloroform layer. nih.gov

Saponification: In some methods, particularly when the total amount of a constituent alcohol (like phytol) is of interest, saponification (alkaline hydrolysis) is employed. This process uses a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, to break the ester bonds of compounds like (Z)-phytyl acetate and other phytyl esters, releasing the free phytol. plos.orgmdpi.com The resulting unsaponifiable matter, containing the phytol, is then extracted with a non-polar solvent like n-hexane. plos.org

Derivatization Protocols Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. scioninstruments.com For GC analysis, the goal is typically to increase volatility and thermal stability, and to improve chromatographic peak shape. scioninstruments.com While (Z)-Phytyl acetate itself may not always require derivatization, its precursor (phytol) or related acidic metabolites do.

Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) groups. scioninstruments.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and Trimethylchlorosilane (TMCS) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. plos.org For example, after saponification of phytyl esters, the liberated phytol is often converted to its TMS ether before GC-MS analysis. plos.org

Esterification: For analytes containing carboxylic acid groups, esterification is a standard derivatization procedure. This is particularly relevant in fatty acid analysis where acids are converted to their more volatile fatty acid methyl esters (FAMEs). scioninstruments.commdpi.com

Acylation: This technique can be used to derivatize hydroxyl and amino groups, often to introduce fluorinated groups that enhance detectability by an electron capture detector (ECD). scioninstruments.com

The choice of extraction and derivatization protocol is crucial and must be optimized for the specific analyte and matrix to ensure high recovery, minimize degradation, and achieve the best possible analytical sensitivity and selectivity. mdpi.com

Table 2: Summary of Extraction and Derivatization Protocols for Phytyl Esters and Related Metabolites This table is interactive. Click on the headers to sort.

Step Method Reagents Target Analytes/Matrix Purpose Reference
Extraction Microwave-Assisted Cyclohexane/Ethyl Acetate Phytyl Fatty Acid Esters / Vegetables Efficiently extract lipophilic esters from the plant matrix. plos.org
Extraction Liquid-Liquid Methanol, Chloroform, Water General Metabolites / Plant Tissue Partition metabolites based on polarity for metabolomics. nih.gov
Hydrolysis Saponification Potassium Hydroxide (KOH) in Ethanol Phytyl Esters / Various Cleave ester bonds to quantify the constituent alcohol (phytol). plos.org
Derivatization Silylation BSTFA/TMCS in Pyridine Phytol Increase volatility and thermal stability of the hydroxyl group for GC-MS. plos.org

| Derivatization | Two-step | Methoxyamine hydrochloride, then MSTFA | General Metabolites / Plant Tissue | Protect carbonyl groups and derivatize active hydrogens for GC-MS metabolomics. | nih.gov |

Integration with Omics Technologies (e.g., Metabolomics) for Comprehensive Profiling

Metabolomics aims to provide a comprehensive, qualitative, and quantitative profile of the complete set of small molecules (metabolites) in a biological system. The integration of (Z)-Phytyl acetate analysis into metabolomics workflows allows for its study within a broader biological context, revealing connections to metabolic pathways and physiological states. mdpi.com Techniques such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical platforms for these studies. nih.gov

In non-targeted metabolomic profiling, (Z)-Phytyl acetate has been identified as a component of the volatile and semi-volatile fraction in various plants. For example, metabolomic analysis of perilla leaves using both UPLC-MS and GC-MS successfully identified phytyl acetate among a diverse array of 118 metabolites, including terpenoids, fatty acids, and flavonoids. nih.gov Similarly, a study on different hawthorn varieties using headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) detected phytyl acetate as one of many volatile organic compounds that contribute to the distinct aroma profiles of the varieties. mdpi.com

Metabolomics studies are also powerful tools for identifying biomarkers related to specific traits, such as disease resistance in plants. In an analysis of ryegrass cultivars, direct immersion solid-phase microextraction (DI-SPME) coupled with GC-MS was used to compare the metabolic fingerprints of susceptible and resistant varieties. This approach identified phytyl hexanoate, a related phytyl ester, as one of the differential compounds. murdoch.edu.auacs.org

These comprehensive profiling studies place (Z)-Phytyl acetate within a network of interconnected metabolites. By observing how its abundance changes in relation to other compounds under different conditions (e.g., developmental stage, environmental stress), researchers can infer its potential biological roles and the pathways it is involved in. mdpi.comnih.gov The data generated from these omics approaches are typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify significant patterns and discriminant metabolites. mdpi.commurdoch.edu.au

Synthetic and Chemoenzymatic Approaches for Z Phytyl Acetate Research

Chemical Synthesis Pathways and Strategies

Chemical synthesis provides a robust and scalable platform for the production of (Z)-phytyl acetate (B1210297). These methods typically involve the direct esterification of phytol (B49457) or the use of stereoselective techniques to ensure the desired isomeric purity.

Esterification Reactions for (Z)-Phytyl Acetate Production

The most direct chemical route to phytyl acetate is the esterification of phytol with an acetylating agent. ontosight.ai A common laboratory and industrial method involves the reaction of phytol with acetic anhydride (B1165640). google.com This reaction is often catalyzed by an acid to increase the reaction rate. ontosight.ai For instance, boiling phytol with acetic anhydride is a documented method for preparing phytyl acetate. google.com This straightforward approach is effective for producing mixtures of phytyl acetate isomers. chemimpex.comsimsonpharma.com

Another strategy involves the use of boron trifluoride etherate as a catalyst. This has been employed in the reaction of 2-methyl-1,4-naphthohydroquinone with phytyl acetate, which itself is prepared from phytol. sdiarticle4.com The reaction conditions, such as temperature, can be controlled to optimize the yield of the desired product. For example, a reaction temperature of 50°C has been utilized in the synthesis involving phytyl acetate. google.com

These esterification reactions are fundamental in synthetic organic chemistry and provide a reliable means to access phytyl acetate for various research and commercial purposes. chemimpex.com The choice of catalyst and reaction conditions can be tailored to achieve desired yields and purity levels.

Stereoselective Synthesis of the (Z)-Isomer

Achieving a high degree of stereoselectivity for the (Z)-isomer of phytyl acetate is a significant challenge in organic synthesis. The (Z) or cis configuration at the double bond is crucial for certain biological activities and specific aroma profiles. ontosight.ai

One approach to obtaining the (Z)-isomer involves starting with a stereochemically pure precursor. For example, natural phytol often contains the (Z)-isomer, which can then be used in esterification reactions. However, maintaining the stereochemistry throughout the reaction sequence is paramount. google.com

More advanced synthetic strategies, such as the Wittig reaction, offer a powerful tool for constructing the (Z)-alkene moiety with high stereoselectivity. A low-temperature Wittig reaction between a triphenylpropylphosphonium bromide and a long-chain alkylated propargyl aldehyde has been successfully employed to synthesize (Z)-13-hexadecen-11-yn-1-yl acetate, a structurally related pheromone component. nih.gov This highlights the potential of such methods for the controlled synthesis of specific isomers.

The modified Julia olefination is another method that provides stereocontrol in the formation of α,β-unsaturated esters. organic-chemistry.org While straight-chain aliphatic aldehydes tend to yield cis products, the stereochemical outcome can be influenced by the choice of reactants and conditions. organic-chemistry.org These modern synthetic methodologies are instrumental in accessing specific isomers like (Z)-phytyl acetate for detailed biological and chemical investigations. rsc.orgfao.org

Biocatalytic and Enzymatic Synthesis for Research Purposes

Biocatalytic methods, utilizing enzymes or whole-cell systems, present an increasingly attractive alternative to traditional chemical synthesis. These approaches often offer higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Lipase-Mediated Transesterification and Direct Esterification

Lipases are a versatile class of enzymes widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. mdpi.com For the synthesis of phytyl acetate, lipase-mediated direct esterification of phytol with acetic acid or transesterification with an acetate ester can be employed. researchgate.net

Research has demonstrated the successful use of immobilized lipases, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus, for the production of various flavor esters, including acetate esters. mdpi.comresearchgate.net These biocatalysts can achieve high conversion yields, often exceeding 90%, under mild conditions. researchgate.net For instance, the synthesis of benzyl (B1604629) acetate, another flavor ester, has been achieved with a 98% yield using lipase (B570770) B from Candida antarctica immobilized on chitosan-polyphosphate beads. mdpi.com

The use of whole-cell biocatalysts, such as the lyophilized mycelium of Rhizopus oryzae, has also proven effective for the synthesis of flavor esters in organic solvents. researchgate.net These systems offer the advantage of not requiring costly enzyme purification. The choice of solvent, temperature, and substrate molar ratio are critical parameters that are optimized to maximize the yield and reaction rate. researchgate.netscience.gov

BiocatalystSubstratesProductKey Findings
Immobilized Lipase B from Candida antarctica (Novozym 435)Isoamyl alcohol, Acetic acidIsoamyl acetateHigh conversion at high acetic acid concentrations in a solvent-free system. researchgate.net
Biomass-bound lipase from Chrysosporium pannorumβ-citronellol, Acetic acidCitronellyl acetateEfficient direct esterification with a maximum molar conversion of 98%. researchgate.net
Lyophilized whole cells of Rhizopus oryzaeGeraniol, Butyric acidGeranyl butyrateSatisfactory yields in semicontinuous and continuous production. researchgate.net

Whole-Cell Biotransformation Systems and Microbial Engineering

Whole-cell biotransformation leverages the metabolic pathways of microorganisms to produce desired chemical compounds. acs.org While specific examples for (Z)-phytyl acetate are not extensively documented, the principles of microbial engineering can be applied to develop such systems. This could involve engineering a microorganism to express both a phytol-producing pathway and an alcohol acetyltransferase.

For example, metabolic engineering has been used to produce farnesol (B120207) and geranylgeraniol (B1671449) in Saccharomyces cerevisiae. google.com Geranylgeraniol is a precursor to phytol, and its production could be coupled with a subsequent enzymatic acetylation step. Geranylgeranyl reductase, either isolated or within whole cells, can be used to produce phytol. google.com Genetic manipulation of this enzyme could enhance its activity for industrial-scale biological production of phytol, which can then be esterified to phytyl acetate. google.com

Furthermore, research into the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into quinolines using whole cells of E. coli expressing monoamine oxidase (MAO-N) variants demonstrates the potential of whole-cell systems for complex chemical conversions. acs.org The scalability of these processes has been successfully demonstrated, indicating their potential for industrial application. acs.org

Preparation of Phytyl Derivatives for Structure-Activity Studies (e.g., Phytyl Phenolipids)

The synthesis of phytyl derivatives, particularly phytyl phenol (B47542) lipids, is a significant area of research for developing new antioxidants and therapeutic agents. mdpi.comnih.govresearchgate.net These studies often involve the esterification of phytol with various phenolic acids to create molecules with enhanced biological activity.

The synthesis of phytyl esters of caffeic acid, protocatechuic acid, homoprotocatechuic acid, and dihydrocaffeic acid has been achieved with high yields (70–95%). mdpi.comnih.govresearchgate.net These synthetic procedures can involve both chemical and enzymatic catalysis. mdpi.com For instance, the synthesis of dihydrocaffeic acid phytyl ester and homoprotocatechuic acid phytyl ester has been accomplished via lipase-catalyzed esterification. mdpi.com

The preparation of these derivatives is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of the phytyl derivatives, researchers can identify the key features responsible for their antioxidant and other biological effects. mdpi.com

Phytyl DerivativePhenolic AcidSynthesis MethodReported Yield
Caffeic acid phytyl esterCaffeic acidTwo-step chemical protocolHigh
Dihydrocaffeic acid phytyl esterDihydrocaffeic acidEnzymatic catalysisHigh
Homoprotocatechuic acid phytyl esterHomoprotocatechuic acidEnzymatic catalysisHigh
Protocatechuic acid phytyl esterProtocatechuic acidChemical synthesisHigh

Structure Activity Relationship Sar Studies and Molecular Interaction Research

Impact of the (Z)-Stereochemistry on Biological Function and Reactivity

The stereochemistry of a molecule, particularly the configuration around a double bond (E/Z isomerism), can have a profound impact on its biological activity and chemical reactivity. In the case of phytyl acetate (B1210297), the (Z)- configuration, also referred to as the cis isomer, influences how the molecule interacts with biological targets compared to its (E)- or trans counterpart.

Research into the biological activities of phytol (B49457) and its derivatives has highlighted the significance of the double bond's stereochemistry. For instance, studies on the antimycobacterial properties of phytol analogues have shown that both (E)-phytol and (Z)-phytol exhibit significant activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 2 µg/ml for both isomers. thieme-connect.com This suggests that for this specific activity, the geometry of the C2-C3 double bond is not a critical determinant. However, the introduction of an acetate group, as seen in (E)-phytyl acetate, leads to a decrease in activity (MIC of 16 µg/ml). thieme-connect.com This implies that while the (Z) or (E) configuration of the parent alcohol may not alter this specific biological function, the modification of the hydroxyl group to an acetate ester significantly modulates the compound's efficacy. The free hydroxyl group in phytol appears to be important for its antimycobacterial effect. thieme-connect.com

In other biological contexts, the stereochemistry is paramount. For example, in the search for sex pheromones of the Moroccan locust, it was found that the (R,R)-phytal diastereomer was the most active in electrophysiological and behavioral assays, significantly attracting females. researchgate.net This demonstrates that specific stereochemical configurations, including the geometry of the double bond, are crucial for precise molecular recognition by biological receptors, such as those involved in insect olfaction. While this study was on the aldehyde (phytal) rather than the acetate, it underscores the principle that stereoisomerism is a key factor in the structure-activity relationship of phytyl derivatives.

The reactivity of the molecule is also influenced by its stereochemistry. The (Z)- configuration can impose steric constraints that affect reaction pathways and rates compared to the more linear (E)- isomer. This can be relevant in metabolic processes or in the synthesis of more complex molecules from (Z)-phytyl acetate.

CompoundBiological ActivityFinding
(Z)-Phytol AntitubercularExhibited an MIC of 2 µg/ml against M. tuberculosis, indicating that the 2,3-double bond stereochemistry may not be essential for this specific bioactivity. thieme-connect.com
(E)-Phytol AntitubercularShowed an MIC of 2 µg/ml, identical to the (Z)-isomer. thieme-connect.com
(E)-Phytyl acetate AntitubercularDisplayed a reduced activity with an MIC of 16 µg/ml, suggesting the free hydroxyl group is important for efficacy. thieme-connect.com
(R,R)-Phytal Locust PheromoneThe most active diastereomer in attracting female Moroccan locusts, highlighting the importance of specific stereochemistry for receptor binding. researchgate.net

Influence of the Phytyl Moiety Structure on Molecular Activity

The phytyl moiety, a long, branched hydrocarbon chain, is a critical structural component that significantly influences the molecular activity of compounds like (Z)-phytyl acetate. Its primary role is to impart a lipophilic (fat-soluble) character to the molecule. numberanalytics.comd-nb.info This property is crucial for the molecule's interaction with biological systems, particularly its ability to associate with and penetrate lipid membranes. numberanalytics.commdpi.com

Studies modifying the phytyl tail have provided insights into its structure-activity relationship:

Length: The length of the hydrocarbon tail is a determining factor for biological activity. Research on vitamin E analogues showed that changing the alkyl chain length can significantly alter efficacy. nih.gov An analogue with a 15-carbon chain had only 15% of the activity of a natural-form vitamin E acetate, indicating an optimal length is required for function. nih.gov

Saturation: The saturation of the tail is another key factor. Tocopherols (B72186) possess a saturated phytyl tail, whereas tocotrienols have an unsaturated tail, which affects their molecular properties and biological functions. numberanalytics.com

In the case of (Z)-phytyl acetate, the phytyl moiety facilitates its insertion into nonpolar environments, such as lipid bilayers or the hydrophobic pockets of proteins. mdpi.com This interaction is fundamental to many of its reported applications, including its use as a fragrance component and its potential biological activities. ontosight.aichemimpex.com The esterification of phenolic acids with a phytyl moiety has been shown to increase their antioxidant efficiency within lipid systems, demonstrating the tail's role in enhancing the performance of an active chemical group in a lipophilic environment. mdpi.com

Rational Design and Synthesis of (Z)-Phytyl Acetate Analogues for Targeted Research

The rational design of analogues based on a parent structure like (Z)-phytyl acetate is a common strategy in medicinal chemistry and materials science to develop new compounds with enhanced or targeted properties. beilstein-journals.orgresearchgate.netacs.org This involves the strategic modification of the molecule to improve its interaction with a specific biological target, enhance its stability, or alter its physical properties.

Several studies have demonstrated the successful synthesis of phytol and phytyl ester derivatives to achieve specific biological outcomes:

Antioxidant Phenolipids: Researchers have synthesized phytyl esters of various phenolic acids (caffeic, protocatechuic, etc.) to create novel antioxidants. mdpi.comnih.gov The rationale was to combine the known radical-scavenging ability of phenolic acids with the lipophilicity of the phytyl chain to create molecules that could effectively protect lipid membranes from oxidation. These synthesized phytyl phenolipids showed remarkable efficiency in preventing liposome (B1194612) autoxidation, in some cases superior to α-tocopherol. mdpi.comnih.gov

Cosmeceutical Agents: Phytol has been esterified with substituted benzoic and cinnamic acids to enhance its anti-aging properties for cosmetic applications. uac.ptmdpi.com This work led to the development of novel phytyl derivatives with significantly improved inhibitory activity against enzymes like tyrosinase, which is involved in skin pigmentation. For example, phytyl 4-methoxybenzoate (B1229959) was found to be 2.2 times more potent as a tyrosinase inhibitor than the parent phytol compound. uac.ptmdpi.com

Antitubercular Agents: Modifications of phytol have been explored to enhance its activity against Mycobacterium tuberculosis. While simple acetylation to (E)-phytyl acetate decreased activity, other modifications have been logically designed to increase lipophilicity and efficacy, leading to analogues with improved MIC values compared to the parent phytol. thieme-connect.comresearchgate.net

Parent CompoundSynthesized AnalogueTargeted ActivityResult
PhytolPhytyl caffeate, Phytyl protocatechuateAntioxidantRemarkable efficiency in preventing liposome autoxidation. mdpi.comnih.gov
PhytolPhytyl 4-methoxybenzoateTyrosinase InhibitionIC₅₀ of 27.9 µM, a 2.2-fold increase in potency over phytol (IC₅₀ = 77.47 µM). uac.ptmdpi.com
PhytolPhytyl benzoate (B1203000)Tyrosinase InhibitionIC₅₀ of 34.73 µM, showing enhanced activity over phytol. uac.ptmdpi.com
PhytolPhytyl 4-chlorobenzoateElastase InhibitionSignificantly enhanced elastase inhibition compared to phytol. uac.pt

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling are indispensable tools in modern structure-activity relationship (SAR) investigations, allowing researchers to visualize and quantify the interactions between a molecule like (Z)-phytyl acetate and its biological targets at an atomic level. blrcl.org These methods can predict binding affinities, identify key intermolecular interactions, and rationalize experimentally observed biological activities, thereby guiding the design of more potent and selective analogues. nih.gov

Molecular docking is a prominent computational technique used in this field. It predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. For example, in the development of phytol derivatives as cosmeceutical agents, molecular docking studies were performed to understand why certain synthesized esters showed enhanced tyrosinase inhibitory activity. uac.ptmdpi.com The simulations revealed that the modifications, such as the addition of a benzoate moiety, allowed for a stronger interaction between the compound and the active site of the tyrosinase enzyme. uac.ptmdpi.com

In another study targeting the protein tyrosine phosphatase 1B (PTP1B) enzyme, an important target for anti-diabetes therapies, computational studies were used to analyze a series of diterpenes. blrcl.org Molecular docking was employed to estimate the binding affinities and understand the drug-receptor interactions for compounds including trans-phytyl acetate. blrcl.org Such studies can identify crucial hydrogen bonds, hydrophobic interactions, or van der Waals forces that contribute to the binding energy. For instance, a computational study of diterpenes as PTP1B inhibitors showed that one compound exhibited a high binding affinity of –8.5 kcal/mol, and analysis of its docked pose revealed specific interactions responsible for this strong binding. blrcl.org

These computational approaches provide several key benefits for SAR studies of (Z)-phytyl acetate and its analogues:

Rationalization of Activity: They help explain why small structural changes, such as altering the ester group or the stereochemistry, lead to significant differences in biological function.

Hypothesis Generation: Modeling can generate hypotheses about how a molecule binds, which can be tested experimentally.

Virtual Screening: Large libraries of virtual analogues can be screened computationally to prioritize which compounds to synthesize and test in the lab, saving time and resources.

Guidance for Analogue Design: By understanding the key interactions in the binding site, researchers can rationally design new analogues with modifications intended to strengthen these interactions and improve activity. acs.org

Future Research Trajectories and Emerging Avenues for Z Phytyl Acetate

Discovery and Characterization of Novel Biosynthetic Enzymes and Genetic Determinants

The biogenesis of (Z)-Phytyl acetate (B1210297) is presumed to involve a two-step process: the formation of its precursor, (Z)-phytol, followed by an esterification reaction. However, the specific enzymes and the genetic architecture governing this pathway are not fully characterized. Future research must prioritize the identification and functional analysis of these key molecular players.

The terminal step, the acetylation of (Z)-phytol, is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of plant acyltransferases. A primary research goal is to pinpoint the exact gene(s) encoding the (Z)-phytol-specific acetyltransferase. This can be achieved through a combination of transcriptomics and functional genomics. For instance, by comparing the gene expression profiles of organisms under conditions of high versus low (Z)-Phytyl acetate emission (e.g., in response to herbivory), candidate genes can be identified. Subsequent validation through heterologous expression in microbial hosts (e.g., E. coli) or via gene silencing techniques (e.g., RNAi, CRISPR/Cas9) in the native organism will be essential to confirm enzymatic function and substrate specificity. A key question is whether the enzyme exhibits strict stereospecificity for the (Z)-isomer of phytol (B49457) over the more common (E)-isomer.

Table 1: Proposed Research Strategy for Identifying (Z)-Phytol Acetyltransferase (Z-PAT)

Research PhaseMethodologyObjectiveExpected Outcome
Candidate Gene Identification Comparative Transcriptomics (RNA-seq)Identify genes co-expressed with (Z)-Phytyl acetate production under specific stimuli (e.g., herbivory, pathogen attack).A shortlist of candidate acyltransferase genes upregulated during compound emission.
Functional Validation Heterologous Expression (e.g., in S. cerevisiae)Express candidate genes in a host organism supplied with (Z)-phytol substrate.Confirmation of enzymatic activity via detection of (Z)-Phytyl acetate using GC-MS.
In Vivo Confirmation Gene Knockout/Knockdown (CRISPR/Cas9, RNAi)Silence the candidate gene in the native producing organism.Significant reduction or complete loss of (Z)-Phytyl acetate emission, confirming the gene's role.
Enzyme Characterization Biochemical Assays with Purified ProteinDetermine kinetic parameters (Km, kcat) and substrate specificity.Quantitative data on enzyme efficiency and its preference for (Z)-phytol vs. other alcohols like (E)-phytol.

Elucidation of Comprehensive Ecological Functions in Intricate Biological Networks

The ecological role of (Z)-Phytyl acetate is hypothesized to involve chemical signaling, but its precise functions within complex ecosystems are poorly understood. Current evidence suggests it may act as an herbivore-induced plant volatile (HIPV), potentially playing a role in indirect defense by attracting predators or parasitoids of the attacking herbivore.

Future investigations must move beyond simple laboratory bioassays to more ecologically relevant, multi-trophic experiments. Mesocosm and field-based studies are required to determine how the emission of (Z)-Phytyl acetate influences community dynamics. Key research questions include:

Tritrophic Interactions: Does (Z)-Phytyl acetate act as a specific, reliable cue for natural enemies of herbivores in a complex odor landscape?

Plant-Plant Communication: Can airborne (Z)-Phytyl acetate prime or induce defensive responses in neighboring, undamaged plants?

Microbial Interactions: How does the compound influence the composition and function of the phyllosphere microbiome? Does it possess antimicrobial properties or act as a signaling molecule for specific epiphytic microorganisms?

Pheromonal Activity: In insects known to produce it, does (Z)-Phytyl acetate function as an aggregation pheromone, alarm pheromone, or part of a sex pheromone blend?

Advanced techniques such as electroantennography (EAG) coupled with gas chromatography (GC-EAG) can be applied to a broader range of insects to identify which species are capable of detecting the compound, providing clues to its ecological relevance.

Table 2: Hypothetical Ecological Roles and Corresponding Experimental Approaches

Hypothetical FunctionOrganism TypeExperimental DesignKey Metric
Parasitoid Attractant Plants, Herbivores, Parasitoid WaspsMulti-arm olfactometer assays and field trapping experiments using synthetic (Z)-Phytyl acetate as bait.Preferential choice/capture rate of parasitoids towards the compound source.
Allelopathic Agent PlantsCo-culture experiments where receiver plants are exposed to volatiles from a (Z)-Phytyl acetate-emitting source.Measurement of defense gene expression (e.g., via RT-qPCR) and secondary metabolite levels in receiver plants.
Antimicrobial Defense Plants, Fungi, BacteriaIn vitro disk diffusion assays or in vivo inoculation of leaves treated with (Z)-Phytyl acetate.Zone of inhibition or quantification of pathogen growth on treated vs. untreated surfaces.
Insect Pheromone Insects (e.g., Hemiptera)Behavioral assays (e.g., Y-tube olfactometer) to test attraction or repulsion in conspecifics.Behavioral response (attraction, arrestment, alarm) correlated with compound presence.

Biotechnological Production Platforms for Sustainable Research Material Sourcing

A significant bottleneck for in-depth research is the limited availability of high-purity (Z)-Phytyl acetate. Extraction from natural sources is often low-yield and labor-intensive, while chemical synthesis can be complex and costly, particularly for achieving high stereochemical purity. Metabolic engineering of microorganisms offers a promising, sustainable alternative.

The development of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae (yeast), is a key future avenue. This involves:

Precursor Supply Enhancement: Engineering the host's native terpenoid pathway (the MEP pathway in E. coli or the MVA pathway in yeast) to overproduce the C20 precursor, Geranylgeranyl pyrophosphate (GGPP).

Pathway Extension: Introducing heterologous genes for the subsequent steps: a geranylgeranyl reductase specific for producing (Z)-phytol from GGPP and the (Z)-phytol acetyltransferase (identified in section 8.1) to complete the synthesis.

Process Optimization: Fine-tuning fermentation conditions, balancing pathway flux, and managing cofactor regeneration to maximize titer, rate, and yield.

Photosynthetic organisms like cyanobacteria or microalgae represent another attractive platform, as they naturally produce the chlorophyll-derived phytol backbone, potentially simplifying the engineered pathway.

Table 3: Comparison of Potential Biotechnological Platforms for (Z)-Phytyl Acetate Production

PlatformAdvantagesChallengesKey Research Focus
E. coli Fast growth; well-established genetic tools; high-density fermentation is possible.Lacks native MVA pathway; potential for metabolic burden and toxic intermediate buildup.Balancing MEP pathway flux with the heterologous production module; optimizing Acetyl-CoA supply.
S. cerevisiae Robust industrial host (GRAS status); possesses native MVA pathway; compartmentalization (mitochondria) can be exploited.Slower growth than bacteria; potential for competing pathways for Acetyl-CoA.Targeting enzymes to specific organelles; eliminating competing pathways via gene editing.
Microalgae/Cyanobacteria Photosynthetic (uses CO2 as carbon source); natural production of phytol from chlorophyll (B73375) turnover.Slower growth; less mature genetic tools; cultivation requires light, leading to higher costs.Diverting phytol from chlorophyll degradation into the acetylation pathway; developing robust genetic tools.

Development of Advanced In Situ Analytical and Imaging Techniques

To truly understand the biological role of (Z)-Phytyl acetate, we must visualize its production and release in space and time within living systems. Traditional analytical methods, such as GC-MS analysis of solvent extracts or headspace collections, provide bulk measurements but lack spatial resolution and are often destructive.

Future research should focus on developing and applying techniques that enable in situ analysis. Mass Spectrometry Imaging (MSI), particularly using methods like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), could map the distribution of (Z)-Phytyl acetate across a leaf surface, revealing, for example, if its production is localized to trichomes, vascular tissue, or sites of damage.

For real-time monitoring of volatile emissions, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a powerful tool that can continuously measure the concentration of (Z)-Phytyl acetate in the air surrounding a living organism with high temporal resolution. The ultimate goal would be the development of genetically encoded biosensors—fluorescent reporter proteins that change their conformation and optical properties upon binding to (Z)-Phytyl acetate. Such a tool would permit live-cell imaging of the compound's synthesis and subcellular localization, offering an unprecedented view of its dynamics.

Table 4: Advanced Analytical Techniques for Future (Z)-Phytyl Acetate Research

TechniquePrincipleInformation GainedLimitation
Mass Spectrometry Imaging (MSI) Spatially resolved mass analysis of molecules from a surface.Micro-scale spatial distribution on tissues (e.g., leaves, insect glands).Typically requires sample sectioning; not a live-imaging technique.
Proton-Transfer-Reaction MS (PTR-MS) Real-time chemical ionization and detection of volatile compounds.High-resolution temporal dynamics of compound emission from a living organism.No spatial information; potential for isobaric interferences.
Genetically Encoded Biosensors Engineered fluorescent proteins that respond to the analyte.Live-cell, subcellular visualization of compound concentration dynamics.Currently hypothetical; requires discovery of a specific binding protein and extensive protein engineering.

Systems Biology and Multi-Omics Integration for Holistic Biological Understanding

Understanding (Z)-Phytyl acetate requires moving beyond the study of a single molecule or pathway and placing it within the broader context of the organism's entire biological network. A systems biology approach, integrating multiple layers of "omics" data, is essential for achieving this holistic view.

This research avenue involves simultaneously profiling the genome, transcriptome, proteome, and metabolome of a producing organism under different physiological or environmental conditions. For example, by subjecting a plant to herbivory and collecting time-series multi-omics data, researchers can construct comprehensive network models. These models can reveal how the induction of the (Z)-Phytyl acetate biosynthetic pathway is coordinated with other cellular processes, such as primary metabolism (e.g., supply of Acetyl-CoA and isoprenoid precursors), stress hormone signaling (e.g., jasmonic acid pathway), and the regulation of other defensive compounds.

This integrative approach can uncover previously unknown regulatory hubs and functional connections. It allows for the generation of predictive models that can simulate how the system will respond to genetic or environmental perturbations, providing a powerful tool for hypothesis generation and for guiding metabolic engineering efforts.

Table 5: Contribution of Different Omics Layers to a Systems Biology Model

Omics LayerData ProvidedContribution to the Model
Genomics The complete genetic blueprint, including all potential genes.Provides the foundational parts list for all potential pathways and regulatory elements.
Transcriptomics Quantification of all gene transcripts (mRNA) under specific conditions.Reveals which genes are actively being expressed to respond to a stimulus, identifying regulatory networks.
Proteomics Quantification of proteins, the functional machinery of the cell.Confirms that transcribed genes are translated into active enzymes and proteins.
Metabolomics Comprehensive profile of all small molecules, including (Z)-Phytyl acetate.Provides the final chemical output of the system, linking genetic and protein changes to a functional phenotype.

By pursuing these integrated and technologically advanced research avenues, the scientific community can transition from a preliminary sketch to a high-resolution portrait of (Z)-Phytyl acetate, unlocking its full biological and biotechnological potential.

Q & A

Basic Research Questions

Q. How can researchers synthesize (Z)-phytyl acetate with high stereochemical purity, and what analytical methods validate its configuration?

  • Methodological Answer : Synthesis typically involves esterification of (Z)-phytyl alcohol with acetic anhydride under controlled conditions (e.g., acid catalysis). To ensure stereochemical purity, use chiral chromatography (HPLC or GC) with a polar stationary phase. Validate configuration via 1^1H-NMR (e.g., coupling constants for double-bond geometry) and comparison with reference spectra from databases like PubChem or Reaxys. Mass spectrometry (GC-MS or LC-MS) confirms molecular weight (338.57 g/mol) .

Q. What analytical techniques are most reliable for quantifying (Z)-phytyl acetate in biological matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is preferred for volatile compounds like phytyl acetate. For complex biological samples (e.g., plant extracts), combine solid-phase extraction (SPE) with GC-MS to isolate the compound and reduce matrix interference. Calibrate using deuterated internal standards (e.g., d4_4-phytyl acetate) to improve accuracy .

Advanced Research Questions

Q. What is the role of (Z)-phytyl acetate in lipid biosynthesis pathways, particularly in cyanobacteria or plants?

  • Methodological Answer : In Synechocystis sp. PCC 6803, (Z)-phytyl acetate is linked to lipid remodeling under stress. Use gene-disruption mutants (e.g., slr2103 mutants) to study its biosynthesis. Analyze lipid profiles via thin-layer chromatography (TLC) and electrospray ionization mass spectrometry (ESI-MS). Compare wild-type and mutant strains to identify enzyme roles (e.g., Slr2103’s acyltransferase activity) .

Q. How does (Z)-phytyl acetate interact with human enzymes in pharmacological studies?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal interactions with potassium channels (PDB: 4UUJ) and corticotropin-releasing factor receptors (PDB: 4K5Y). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vitro assays, measure enzyme inhibition using fluorogenic substrates .

Q. What experimental strategies resolve contradictions in phytyl ester biosynthesis pathways across species?

  • Methodological Answer : Discrepancies in Slr2103’s role (TAG vs. phytyl ester synthesis) require comparative metabolomics. Use 13^{13}C-labeling to trace carbon flux in cyanobacteria and heterologous expression in E. coli to test enzyme specificity. Cross-reference findings with transcriptomic data to identify regulatory networks .

Q. How do researchers assess the environmental stability of (Z)-phytyl acetate in ecological studies?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and UV light. Analyze degradation products via GC-MS and quantify half-life using kinetic models. For field studies, employ passive samplers (e.g., SPME fibers) to monitor bioavailability in soil or water .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust research question for studying (Z)-phytyl acetate’s biological roles?

  • Answer : Apply the FINER framework:

  • Feasible : Prioritize assays with available tools (e.g., CRISPR mutants for gene editing).
  • Interesting : Focus on understudied roles, such as stress-response signaling in plants.
  • Novel : Investigate interspecies differences in biosynthesis (e.g., algae vs. tomatoes).
  • Ethical : Use non-pathogenic model organisms (e.g., Arabidopsis).
  • Relevant : Align with global priorities like lipid metabolism in biofuel research .

Q. How to design experiments addressing conflicting data on phytol recycling pathways?

  • Methodological Answer : Use a multi-omics approach:

  • Transcriptomics : Compare SlVTE5 expression levels in transgenic vs. wild-type tomatoes.
  • Metabolomics : Quantify free phytol and tocopherols via LC-MS.
  • Kinetic assays : Measure phytol kinase activity in recombinant enzymes.
    Resolve contradictions by integrating datasets and applying Bayesian statistical models .

Tables for Key Findings

Study Focus Key Method Result Reference
Enzyme interactionMolecular docking (4UUJ, 4K5Y)Phytyl acetate binds gly42, val93 (potassium channel) and pro241 (CRF1).
Lipid biosynthesis in mutantsTLC/ESI-MS of slr2103 mutantsTAG-like spots absent; phytyl esters reduced under nitrogen stress.
Phytol recycling in tomatoes13^{13}C-labeling + LC-MSSlVTE5 knockdown increased free phytol by 60%, reduced tocopherols 80%.

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